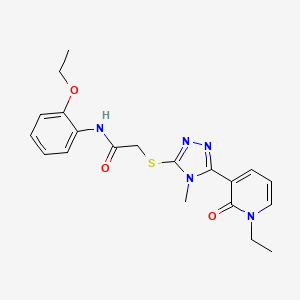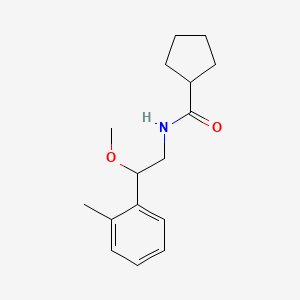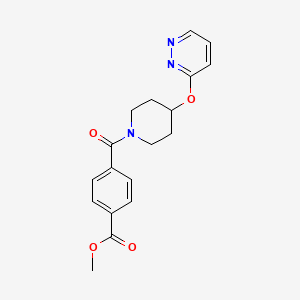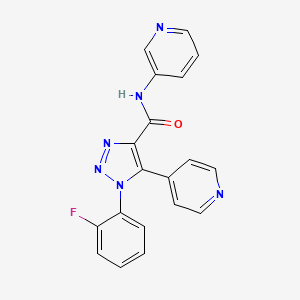![molecular formula C25H22BrNO4 B2822863 Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- CAS No. 788149-96-2](/img/no-structure.png)
Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Derivatives
Reactions of Chiral Dioxinones : The study by Noda and Seebach (1987) explores the use of derivatives related to benzenebutanoic acid for substitutions and chain elongations in the synthesis of β-hydroxy-acid derivatives, showcasing its utility in stereoselective chemical reactions (Noda & Seebach, 1987).
Synthesis of Dibromo Trichlorobutanoic Acid : Potkin et al. (2007) demonstrated the bromination of trichlorobut-3-enoic acid, which is structurally similar to benzenebutanoic acid, leading to the formation of brominated acids used in acylation reactions (Potkin, Petkevich, Kaberdin, & Kurman, 2007).
Synthesis of Trifluorothreonine and Butanoic Acid : Jiang, Qin, and Qing (2003) developed a synthesis method for enantiomers of trifluorothreonine and butanoic acid, demonstrating the versatility of such compounds in asymmetric synthesis (Jiang, Qin, & Qing, 2003).
Antioxidant and Inhibitory Properties
Bromophenols as Antioxidants and Enzyme Inhibitors : Öztaşkın et al. (2017) synthesized bromophenols from benzoic acids, highlighting their significant antioxidant activities and inhibitory effects on metabolic enzymes, showing the potential biological applications of related compounds (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Bromophenol Derivatives for Antioxidant and AChE Inhibition : A study by Öztaşkın et al. (2015) on novel bromophenol derivatives, synthesized from benzoic acids, reveals their considerable antioxidant and acetylcholinesterase inhibition effects (Öztaşkın, Çetinkaya, Taslimi, Göksu, & Gülçin, 2015).
Structural and Reactivity Studies
CF3-Substituted Chiral Dendrimers : Greiveldinger and Seebach (1998) utilized (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, similar in structure to benzenebutanoic acid, for the synthesis of dendrimers, showing applications in creating complex molecular structures (Greiveldinger & Seebach, 1998).
Novel Fluorescence Probes for Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives for detecting reactive oxygen species, demonstrating the compound's utility in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Benzamide Derivatives for Health Benefits : Oliveira et al. (2018) explored the structural aspects of bromobenzamides, derivatives of benzoic acid, emphasizing their significance in human health due to biological and pharmacological properties (Oliveira, Gaspar, Gomes, Low, Borges, & Cagide, 2018).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzenebutanoic acid", "2-bromo-1-butene", "9H-fluorene", "Methanesulfonyl chloride", "Triethylamine", "N,N-Dimethylformamide", "Diisopropylethylamine", "N-Hydroxysuccinimide", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 9H-fluorene-9-methanol", "React 9H-fluorene with methanesulfonyl chloride and triethylamine in N,N-Dimethylformamide to form 9H-fluorene-9-methanesulfonate", "React 9H-fluorene-9-methanesulfonate with methanol and triethylamine in N,N-Dimethylformamide to form 9H-fluorene-9-methanol", "Step 2: Synthesis of 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-butene", "React 9H-fluorene-9-methanol with N,N-Dicyclohexylcarbodiimide and N-Hydroxysuccinimide in dichloromethane to form 9H-fluorene-9-methoxycarbonyl succinimide", "React 2-bromo-1-butene with 4-Dimethylaminopyridine and 9H-fluorene-9-methoxycarbonyl succinimide in dichloromethane to form 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-butene", "Step 3: Synthesis of Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-", "React Benzenebutanoic acid with Diisopropylethylamine and 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-butene in ethyl acetate to form Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-", "Purify the product by recrystallization from methanol and water" ] } | |
CAS RN |
788149-96-2 |
Molecular Formula |
C25H22BrNO4 |
Molecular Weight |
480.358 |
IUPAC Name |
(2R)-3-amino-4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1 |
InChI Key |
PRNNBQPZBUMLMF-OZAIVSQSSA-N |
SMILES |
C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



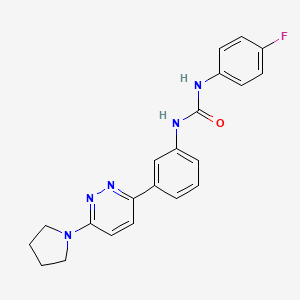

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)
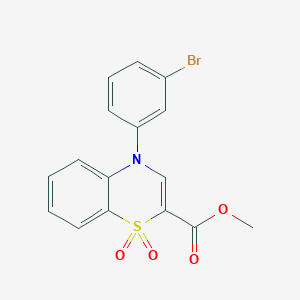
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline](/img/structure/B2822789.png)
![methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2822791.png)
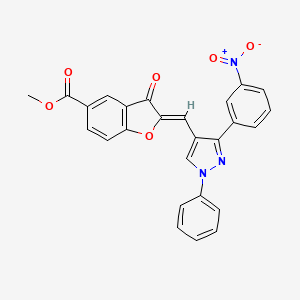
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)
